Tert-butyl 7-bromoquinolin-4-ylcarbamate
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Description
Scientific Research Applications
Antimalarial Drug Development
N-tert-Butyl isoquine (GSK369796) is a notable 4-aminoquinoline drug developed through a partnership involving academics and pharmaceutical companies. This molecule was designed considering various factors such as chemical properties, toxicology, and pharmacokinetics. It exhibits significant activity against Plasmodium falciparum and rodent malaria parasites. This research highlights the potential of tert-butyl derivatives in antimalarial drug development and provides a foundation for similar drug discovery efforts in the future (O’Neill et al., 2009).
Chemical Synthesis and Reactions
Tert-butyl derivatives have been explored in various chemical synthesis processes. One study discussed the anionic cascade recyclization of pyrazolo[5,1-c][1,2,4]triazines, leading to the formation of tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates. Such studies contribute to our understanding of complex chemical reactions and their potential applications in pharmaceuticals (Ivanov, 2020).
Organic Synthesis and Diels-Alder Reactions
The Diels-Alder reaction, a key method in organic synthesis, has also seen the application of tert-butyl derivatives. Research in this area provides insights into creating more complex organic molecules, potentially useful in various scientific fields (Padwa, Brodney, & Lynch, 2003).
Synthesis of Isoquinolines
Tert-butyl derivatives play a role in the synthesis of isoquinolines, a class of compounds with various pharmaceutical applications. Studies in this area contribute to the development of new methods for synthesizing these important compounds (Lin et al., 2012).
Catalysis and Biological Studies
Tert-butyl derivatives have been used in catalysis, demonstrating their versatility in synthetic chemistry. Research in this area includes studies on the synthesis of functionalized dihydropyrimidinones and polyhydroquinolines, which have implications for both chemistry and biology (Guggilapu et al., 2016).
Novel Drug Synthesis
The synthesis of novel inhibitors, such as those targeting B-Raf kinase, often involves tert-butyl derivatives. These studies are crucial for the development of new treatments for various diseases (Denni-Dischert et al., 2006).
properties
IUPAC Name |
tert-butyl N-(7-bromoquinolin-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-11-6-7-16-12-8-9(15)4-5-10(11)12/h4-8H,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXBYJYCMRUHTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C=CC(=CC2=NC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 7-bromoquinolin-4-ylcarbamate |
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